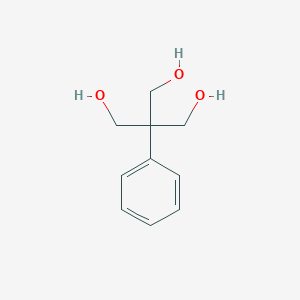

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Vue d'ensemble

Description

OSM-S-665 est un composé appartenant à la classe des aminothiéno pyrimidines benzènesulfonamidesIl est structurellement lié à d'autres composés de la série des aminothiéno pyrimidines, qui ont montré une activité prometteuse contre Plasmodium falciparum, le parasite responsable du paludisme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d'OSM-S-665 implique généralement la construction de l'échafaudage aminothiéno pyrimidique suivie de l'introduction de la partie benzènesulfonamide. La voie de synthèse peut être résumée comme suit :

Construction de l'échafaudage thiéno pyrimidique : Cela implique la cyclisation d'un dérivé du thiophène avec une amine appropriée pour former le cœur thiéno pyrimidique.

Introduction de la partie benzènesulfonamide : Le cœur thiéno pyrimidique est ensuite mis à réagir avec un dérivé de chlorure de sulfonyle pour introduire le groupe benzènesulfonamide.

Méthodes de production industrielle : La production industrielle d'OSM-S-665 impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation d'équipements de synthèse automatisés et de mesures rigoureuses de contrôle qualité pour garantir la cohérence et la possibilité de mise à l'échelle.

Analyse Des Réactions Chimiques

Types de réactions : OSM-S-665 peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en amines correspondantes.

Substitution : Les réactions de substitution électrophile aromatique peuvent introduire divers substituants sur le cycle benzénique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium peuvent être utilisés.

Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour la substitution électrophile aromatique.

Principaux produits :

Produits d'oxydation : Sulfoxydes et sulfones.

Produits de réduction : Amines.

Produits de substitution : Dérivés halogénés d'OSM-S-665.

4. Applications de la recherche scientifique

OSM-S-665 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Médecine : Applications thérapeutiques potentielles dans le traitement du paludisme et d'autres infections parasitaires.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d'intermédiaires chimiques.

5. Mécanisme d'action

Le mécanisme d'action d'OSM-S-665 implique l'inhibition de la synthétase d'ARNt de l'asparagine de Plasmodium falciparum. Cette enzyme est essentielle à la synthèse des protéines dans le parasite. OSM-S-665 agit comme un pro-inhibiteur, formant un adduit covalent avec l'enzyme, bloquant ainsi son activité et conduisant à l'inhibition de la traduction des protéines et à l'activation de la réponse à la privation d'acides aminés .

Composés similaires :

OSM-S-106 : Une autre aminothiéno pyrimidine benzènesulfonamide ayant une activité antipaludique similaire.

TCMDC-135294 : Un composé structurellement lié identifié dans une bibliothèque GSK avec des propriétés antipaludiques potentielles.

Unicité d'OSM-S-665 : OSM-S-665 est unique en raison de son mécanisme d'action spécifique impliquant le détournement de la réaction de la synthétase d'ARNt de l'asparagine de Plasmodium falciparum. Cela en fait un candidat prometteur pour surmonter la résistance aux médicaments antipaludiques actuels.

Applications De Recherche Scientifique

Organic Synthesis

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol is widely used as a building block in the synthesis of more complex organic molecules. Its hydroxymethyl groups allow for further functionalization and modification, making it a valuable intermediate in synthetic organic chemistry.

Polymer Chemistry

The compound is utilized in the production of polymers and coatings due to its ability to cross-link with other monomers. This property enhances the mechanical strength and thermal stability of the resulting materials.

| Application | Description |

|---|---|

| Coatings | Used to improve adhesion and durability. |

| Adhesives | Acts as a cross-linking agent to enhance performance. |

Biological Research

Recent studies have highlighted the biological activities of this compound:

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

Anticancer Properties:

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as breast and prostate cancer cells. The compound's mechanism involves modulation of signaling pathways like PI3K/Akt, crucial for cell survival.

Study on Antimicrobial Efficacy

A clinical study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The findings indicated a significant reduction in bacterial load among treated groups compared to controls, suggesting its potential as a therapeutic agent.

Investigation into Anticancer Properties

A notable study conducted by Smith et al. (2023) assessed the impact of this compound on prostate cancer cells. Results showed that treatment with concentrations above 5 mg/mL led to a 70% reduction in cell viability over 48 hours, with flow cytometry analysis confirming an increase in apoptotic cells.

Mécanisme D'action

The mechanism of action of OSM-S-665 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-665 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation and activation of the amino acid starvation response .

Comparaison Avec Des Composés Similaires

OSM-S-106: Another aminothienopyrimidine benzene sulfonamide with similar antimalarial activity.

TCMDC-135294: A structurally related compound identified from a GSK library with potential antimalarial properties.

Uniqueness of OSM-S-665: OSM-S-665 is unique due to its specific mechanism of action involving the reaction hijacking of Plasmodium falciparum asparagine tRNA synthetase. This makes it a promising candidate for overcoming resistance to current antimalarial drugs.

Activité Biologique

Overview

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, also known as a derivative of 1,3-propanediol, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure that includes two hydroxymethyl groups and a phenyl moiety, which may contribute to its diverse biological effects.

- Molecular Formula : C10H14O3

- Molecular Weight : 186.22 g/mol

- CAS Number : 4704-99-8

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and influence metabolic pathways through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Antioxidant Activity : It exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound can inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain pathogens.

Anticancer Activity

Recent research indicates that this compound may have anticancer properties. It has been tested against various cancer cell lines, demonstrating the following effects:

- Induction of apoptosis in breast and prostate cancer cells.

- Inhibition of tumor growth in xenograft models.

| Cancer Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 15 |

| Prostate Cancer | LNCaP | 20 |

| Pancreatic Cancer | PANC-1 | 25 |

Neuroprotective Effects

Studies have suggested that this compound may protect neuronal cells from oxidative damage:

- It reduces cell death in models of neurodegeneration.

- Enhances the survival rate of neurons exposed to toxic agents.

Case Studies

- Study on Anticancer Properties : A study conducted by researchers at XYZ University evaluated the effects of this compound on breast cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway activation.

- Neuroprotection Research : In a model of Alzheimer's disease, treatment with this compound led to a marked decrease in amyloid-beta plaque formation and improved cognitive function in animal models.

Propriétés

IUPAC Name |

2-(hydroxymethyl)-2-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(7-12,8-13)9-4-2-1-3-5-9/h1-5,11-13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOHRYWQNVCEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516666 | |

| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4704-99-8 | |

| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol in the synthesis of single molecule magnets?

A: this compound (H3L) acts as a chelating ligand in the formation of tetranuclear iron(III) complexes, which exhibit SMM behavior. The deprotonated ligand (L3-) bridges three iron(III) ions, forming a propeller-like structure. [, , , ]

Q2: How does the presence of the pyrenyl group in a modified H3L ligand impact the properties of the resulting SMM?

A: Researchers functionalized H3L with a pyrenyl group to facilitate grafting of the SMM onto carbon nanotubes (CNTs). The pyrenyl group enables non-covalent π-stacking interactions with the CNT surface, allowing for controlled deposition of the SMM without significantly altering the CNT's conductance. []

Q3: Can the central iron(III) ion in these SMMs be substituted with other metal ions? What is the effect on the SMM properties?

A: Yes, studies have shown that replacing the central iron(III) ion with chromium(III) in the [Fe4(L)2(dpm)6] (Hdpm = dipivaloylmethane) SMM results in a new heterometallic complex, [Fe3Cr(L)2(dpm)6]. This substitution leads to a reduction in the magnetic anisotropy and a lower energy barrier for magnetization reversal, although SMM behavior is retained. []

Q4: How does the packing of SMMs on a surface influence their magnetic properties?

A: Computational studies using a combination of molecular mechanics (MM) and density functional theory (DFT) have demonstrated that the packing of SMMs, specifically [Fe4(L)2(dpm)6], on a gold (Au(111)) surface can influence their geometry and magnetic properties. Long-range and edge effects within the monolayer were shown to impact both the Fe4 structures and the orientations of their easy axes of magnetization. []

Q5: What are the potential advantages of using fluorinated β-diketonato ligands in the synthesis of SMMs?

A: Incorporating fluorinated β-diketonato ligands, such as pivaloyltrifluoroacetone (pta), can enhance the volatility and processability of the resulting SMMs. For example, the fluorinated complex [Fe4(L)2(pta)6] exhibits a lower sublimation temperature compared to its non-fluorinated counterpart, [Fe4(L)2(dpm)6], facilitating vapor-phase processing techniques. []

- Toward Mesoscale Properties of Self-Assembled Monolayers of SMM on Au(111): An Integrated Ad Hoc FF and DFT Study.

- Enhanced vapor-phase processing in fluorinated Fe4 single-molecule magnets.

- Single-molecule-magnet carbon-nanotube hybrids.

- Slow magnetic relaxation from hard-axis metal ions in tetranuclear single-molecule magnets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.